molecular formula C20H21ClN2O5 B401548 Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate

Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate

Cat. No.: B401548
M. Wt: 404.8g/mol
InChI Key: QAEZXKMYXPSCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate is a complex organic compound with the molecular formula C20H21ClN2O5 and a molecular weight of 404.854 g/mol . This compound is known for its unique chemical structure, which includes a hexyl ester group, a chlorinated nitrobenzoyl moiety, and an aminobenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position, forming 2-chloro-5-nitrobenzoic acid.

    Amidation: The nitrobenzoic acid is then reacted with 4-aminobenzoic acid to form 4-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid.

    Esterification: Finally, the carboxylic acid group of the aminobenzoic acid is esterified with hexanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-[(2-chloro-5-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid and hexanol.

Scientific Research Applications

Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8g/mol

IUPAC Name

hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C20H21ClN2O5/c1-2-3-4-5-12-28-20(25)14-6-8-15(9-7-14)22-19(24)17-13-16(23(26)27)10-11-18(17)21/h6-11,13H,2-5,12H2,1H3,(H,22,24)

InChI Key

QAEZXKMYXPSCNJ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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